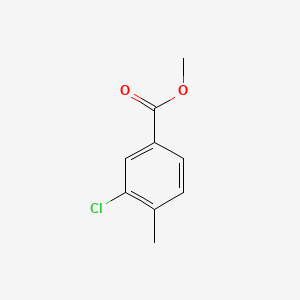

Methyl 3-Chloro-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFQDZCNPGFKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384243 | |

| Record name | Methyl 3-Chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-63-4 | |

| Record name | Methyl 3-Chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Profile: Identity and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 56525-63-4), a key chemical intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. It delves into the compound's physicochemical properties, outlines a robust synthesis and purification protocol, details modern analytical characterization techniques, discusses its applications, and provides essential safety and handling information. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.

This compound is a substituted aromatic ester that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural features—a chlorinated and methylated benzene ring attached to a methyl ester group—offer multiple sites for chemical modification.

Chemical Structure

The molecular architecture is fundamental to its reactivity and function in synthetic pathways.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers and Properties

A summary of key identifiers and physicochemical data is crucial for laboratory use. The data presented below has been aggregated from authoritative chemical databases.[2][3][4]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 56525-63-4 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [2][4] |

| Appearance | White to almost white powder or lump[3][5] |

| Melting Point | 28-29 °C[3] |

| Boiling Point | 119-120 °C at 10 mmHg[3] |

| Density | ~1.186 g/cm³ (Predicted)[3] |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)Cl[2] |

| InChIKey | KTFQDZCNPGFKAH-UHFFFAOYSA-N[2] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its efficiency and use of readily available reagents.[6]

Synthetic Pathway: Fischer Esterification

The reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Caption: Fischer esterification of 3-Chloro-4-methylbenzoic acid.

Experimental Protocol: Synthesis

This protocol is a self-validating system; progress can be monitored via Thin-Layer Chromatography (TLC) to ensure the reaction proceeds to completion.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methylbenzoic acid (17.0 g, 0.1 mol).[7]

-

Reagent Addition: Add 100 mL of methanol (an excess, to serve as both reagent and solvent) to the flask.

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material. Develop the plate using a solvent system like 4:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting acid has disappeared.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Workup - Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The crude product may precipitate as a solid or an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography to achieve high purity (>98%), which is suitable for most research and development applications.[8]

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a hexane slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified product as a white solid or colorless oil.

Analytical Characterization Workflow

Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures unambiguous structural elucidation and quantification of impurities.[9][10]

Caption: A typical workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.[11][12]

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.9 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃). The splitting pattern of the aromatic protons provides definitive evidence of the substitution pattern.

-

¹³C NMR (100 MHz, CDCl₃): Expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon (~166 ppm), aromatic carbons (125-140 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~20 ppm).

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

-

GC-MS (EI): The mass spectrum should exhibit a molecular ion peak [M]⁺ cluster at m/z 184 and 186, with a characteristic ~3:1 isotopic abundance ratio, confirming the presence of one chlorine atom. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (C=O).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the final compound.[9]

-

Methodology: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is effective for separation.

-

Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.

-

Result: A pure sample should yield a single major peak, allowing for the quantification of purity, which should exceed 98.0% for use in sensitive applications.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility arises from the differential reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further electrophilic substitution, and the methyl group can be functionalized, for example, via free-radical bromination. These transformations make it a key starting material in the synthesis of various target molecules.[1][4]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from globally harmonized system (GHS) classifications.[2][13][14]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation[2][13] |

| Eye Irritation | H319 | Causes serious eye irritation[2][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.[1] The compound should be stored at room temperature.[3]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[13][14]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Conclusion

This compound is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable intermediate for researchers and drug development professionals. A thorough understanding of its chemistry, coupled with strict adherence to safety protocols, enables its effective and safe application in the creation of novel and complex chemical entities.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Methyl 3-chloro-4-hydroxybenzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Supporting Information for a scientific publication Source: Royal Society of Chemistry URL: [Link]

-

Title: Sourcing this compound: A Guide for R&D Chemists Source: Autech Industry Co.,Ltd. URL: [Link]

-

Title: 3-Chloro-4-methylbenzoic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Supporting Information for a scientific publication Source: Royal Society of Chemistry URL: [Link]

- Title: 3-chloro methyl benzoic acid synthetic method Source: Google Patents URL

-

Title: Analytical Methods Source: Japan Environment Agency URL: [Link]

-

Title: General Methods: LCMS Source: World Intellectual Property Organization URL: [Link]

-

Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

- Title: Method for preparing methyl p-chloromethyl benzoate Source: Google Patents URL

-

Title: Preparation of Methyl Benzoate Source: University of the Fraser Valley URL: [Link]

-

Title: Synthesis of Methyl Benzoate Lab Source: YouTube URL: [Link]

-

Title: Methyl 4-methylbenzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: Preparation method of 3,5-dichloro-4-methylbenzoic acid Source: Google Patents URL

-

Title: Methyl benzoate Source: Wikipedia URL: [Link]

-

Title: ¹H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate Source: ResearchGate URL: [Link]

-

Title: ICSC 1187 - METHYL BENZOATE Source: International Labour Organization URL: [Link]

-

Title: The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid Source: Google Patents URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56525-63-4 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 56525-63-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. env.go.jp [env.go.jp]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Methyl 3-Chloro-4-methylbenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 3-Chloro-4-methylbenzoate

Introduction

This compound is a substituted aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a detailed examination of these properties, grounded in established analytical techniques and theoretical principles. The causality behind experimental choices is elucidated to provide field-proven insights for the practicing scientist.

Chemical Identity and Core Properties

Precise identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 56525-63-4 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate | |

| Appearance | White to colorless powder, lump, or clear liquid | |

| Physical State (at 20°C) | Solid |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For this compound, these values dictate the appropriate conditions for storage, reaction, and purification.

| Thermal Property | Value | Source(s) |

| Melting Point | 28 °C | |

| Boiling Point | 107 °C at 7 mmHg | |

| Flash Point | 119 °C |

Melting Point: A Criterion for Purity

The reported melting point of 28°C suggests that the compound is a solid at standard laboratory temperatures, though it may exist as a liquid in warmer environments. A sharp, well-defined melting point range (typically <1°C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[3]

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a foundational technique in organic chemistry, valued for its simplicity and the wealth of information it provides. The capillary method is standard practice.

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3][4] Proper packing ensures uniform heat transfer.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

-

Data Recording: Two temperatures are recorded: T₁ at which the first drop of liquid appears, and T₂ at which the entire sample has liquefied. The melting point is reported as the T₁-T₂ range.[4]

Caption: Standard workflow for accurate melting point determination.

Boiling Point: A Function of Pressure

The boiling point of 107°C is reported at a reduced pressure of 7 mmHg. It is crucial to report the pressure at which a boiling point is measured, as it is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[1] At atmospheric pressure, the boiling point would be significantly higher. This property is essential for purification by distillation.

Experimental Protocol: Siwoloboff Method (Small-Scale)

For small sample quantities, the boiling point can be determined by observing the temperature at which a rapid stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[2][5]

-

Setup: A few drops of the liquid are placed in a fusion tube. A capillary tube, sealed at one end, is placed inside with the open end down.[5]

-

Heating: The assembly is attached to a thermometer and heated in a suitable bath. As the liquid heats, trapped air expands and escapes the capillary as a slow stream of bubbles.

-

Observation: Upon further heating, the liquid's vapor enters the capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.[2]

-

Cooling and Reading: The heat source is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary is the boiling point, as this is where the external pressure equals the liquid's vapor pressure.[6]

Solubility Profile

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | Highly Polar | Insoluble / Poor | The large, nonpolar aromatic backbone dominates the molecule's character, making it hydrophobic.[8] |

| Ethanol / Methanol | Polar | Soluble | The alcohol's alkyl chain can interact with the aromatic ring, and its hydroxyl group can interact with the ester carbonyl.[7] |

| Acetone / Ethyl Acetate | Polar Aprotic | Soluble | These solvents are effective at dissolving moderately polar compounds like esters.[7] |

| Diethyl Ether | Weakly Polar | Soluble | A common solvent for many organic compounds, capable of dissolving the molecule.[8] |

| Hexane / Toluene | Nonpolar | Soluble | The nonpolar aromatic ring and alkyl group allow for favorable van der Waals interactions with nonpolar solvents.[7] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data from ¹H NMR, IR Spectroscopy, and Mass Spectrometry are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum for this compound in a solvent like CDCl₃ would show three distinct sets of signals.

Caption: Key proton groups for ¹H NMR analysis.

-

Aromatic Protons (HA, HB, HC): These three protons on the benzene ring would appear in the downfield region, typically δ 7.3-8.0 ppm . Their specific chemical shifts and splitting patterns (multiplicity) are influenced by the electron-withdrawing ester and chloro groups and the electron-donating methyl group. We would expect a doublet, a doublet of doublets, and another doublet, reflecting their coupling with adjacent protons.

-

Methyl Ester Protons (HD): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and not coupled to other protons. They would appear as a sharp singlet at approximately δ 3.9 ppm .[9]

-

Aromatic Methyl Protons (HE): The three protons of the methyl group attached to the ring (-CH₃) are also equivalent and would appear as a distinct singlet further upfield, around δ 2.4 ppm .[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[10] The spectrum of this compound is expected to show several characteristic absorption bands, confirming its structure.[11]

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Significance |

| Ester Carbonyl | C=O Stretch | ~1720-1730 | Strong, sharp peak confirming the ester group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[12] |

| Ester C-O | C-O Stretch | ~1250-1300 and ~1100-1150 | Two strong bands characteristic of the C-O bonds in the ester linkage.[12] |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1450 | Multiple medium to sharp bands indicating the presence of the benzene ring.[12] |

| Alkyl/Aromatic C-H | C-H Stretch | >3000 (Aromatic), <3000 (Alkyl) | Weak to medium bands for aromatic C-H just above 3000 cm⁻¹ and for methyl C-H just below 3000 cm⁻¹. |

| Chloro-Aryl | C-Cl Stretch | ~1000-1100 | This region can be complex, but a band may be attributable to the C-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful clues to its structure.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 184.62. A key feature will be the isotopic pattern of chlorine. There will be two peaks:

-

M⁺ peak at m/z ≈ 184 (for the ³⁵Cl isotope)

-

M⁺+2 peak at m/z ≈ 186 (for the ³⁷Cl isotope) The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.[13]

Key Fragmentation Pathways: The molecule will fragment in predictable ways under electron ionization (EI). The most common fragmentations for aromatic esters involve the ester group.

-

Loss of the Methoxy Radical: The most common initial fragmentation is the loss of the methoxy radical (•OCH₃, mass = 31), leading to the formation of a stable 3-chloro-4-methylbenzoyl acylium ion. This would result in a strong peak at m/z = 153/155 .[14][15]

-

Loss of the Carbonyl Group: The acylium ion can further lose carbon monoxide (CO, mass = 28) to give a chlorotolyl cation, resulting in a peak at m/z = 125/127 .

Caption: Expected fragmentation of this compound in EI-MS.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The physical properties of this compound are well-defined and can be readily verified using standard laboratory techniques. Its identity and purity are best confirmed through a combination of melting point analysis and comprehensive spectroscopic methods (NMR, IR, and MS), each providing complementary and essential structural information. A solid understanding of these characteristics is fundamental for any researcher utilizing this versatile chemical intermediate in synthesis and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

University of Calgary. Melting point determination. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Solubility of Things. Methyl benzoate. [Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

-

JoVE (Journal of Visualized Experiments). Melting Point Determination of Solid Organic Compounds. (2017). [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. This compound Spectral Information. [Link]

-

Proprep. What does the methyl benzoate IR spectrum reveal?. [Link]

-

Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). [Link]

-

University of Wisconsin. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. proprep.com [proprep.com]

- 11. This compound | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate

This guide provides a comprehensive technical overview of Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, a robust synthesis protocol, detailed spectral analysis, and its applications, ensuring a thorough understanding grounded in scientific principles.

Introduction and Molecular Overview

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring functionalized with a methyl group, a chlorine atom, and a methyl ester group, presents multiple sites for further chemical modification. This strategic arrangement of functional groups makes it an attractive precursor for the synthesis of more complex molecules with potential biological activity.[1]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring influences the reactivity of both the ring and the ester functionality. This electronic interplay is crucial for designing synthetic pathways that leverage this intermediate.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 56525-63-4 | [2][3] |

| Molecular Formula | C₉H₉ClO₂ | [2][3] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to colorless solid or clear liquid | [4] |

| Melting Point | 28 °C | [4] |

| Boiling Point | 107 °C at 7 mmHg | [4] |

| Purity | >98.0% (GC) | [4] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols[5][6] |

Synthesis Protocol: Fischer-Tropsch Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Tropsch esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic example of nucleophilic acyl substitution.[7]

Reaction Scheme

Caption: Fischer-Tropsch esterification of 3-Chloro-4-methylbenzoic Acid.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol).

-

Add methanol (100 mL, a large excess to drive the equilibrium towards the product).[6]

-

Causality: Using the alcohol as the solvent ensures a high concentration of one reactant, shifting the reaction equilibrium to favor ester formation as per Le Chatelier's principle.[6]

-

-

Catalyst Addition:

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.

-

Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[7]

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the volatile methanol.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 200 mL of cold water.

-

Rinse the reaction flask with dichloromethane (50 mL) and add it to the separatory funnel.

-

Shake the funnel, venting frequently, and separate the organic layer (bottom).

-

Wash the organic layer sequentially with:

-

2 x 50 mL of water (to remove excess methanol and sulfuric acid).

-

2 x 50 mL of 5% aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid).[6] Caution: CO₂ evolution.

-

1 x 50 mL of saturated aqueous sodium chloride (brine) (to remove residual water).

-

-

Causality: The aqueous washes are critical for removing impurities. The sodium bicarbonate wash is a key self-validating step; the cessation of gas evolution indicates the complete removal of the acidic starting material.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product can be further purified by vacuum distillation (107 °C at 7 mmHg) to yield a colorless oil or a low-melting solid.[4]

-

Causality: Vacuum distillation is employed to purify the product without requiring high temperatures that could lead to decomposition.

-

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the following signals are expected (in CDCl₃):

-

δ ~ 8.0 ppm (d, 1H): Aromatic proton ortho to the ester group.

-

δ ~ 7.8 ppm (dd, 1H): Aromatic proton between the chlorine and the ester group.

-

δ ~ 7.3 ppm (d, 1H): Aromatic proton ortho to the methyl group.

-

δ ~ 3.9 ppm (s, 3H): Methyl protons of the ester group.[8]

-

δ ~ 2.4 ppm (s, 3H): Methyl protons of the ring-bound methyl group.[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

δ ~ 166 ppm: Carbonyl carbon of the ester.[8]

-

δ ~ 125-140 ppm: Aromatic carbons (6 signals expected).

-

δ ~ 52 ppm: Methoxy carbon of the ester.[8]

-

δ ~ 20 ppm: Methyl carbon attached to the ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

~1720-1730 cm⁻¹: Strong C=O stretch, characteristic of the ester carbonyl group.[2]

-

~1250-1300 cm⁻¹: C-O stretch of the ester.

-

~2950-3000 cm⁻¹: C-H stretches of the methyl groups.

-

~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

-

~700-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 184, with an M+2 peak at m/z = 186 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope, is characteristic of a monochlorinated compound.[2]

-

Key Fragments:

-

m/z = 153: Loss of the methoxy group (-OCH₃).

-

m/z = 125: Loss of the entire ester group (-COOCH₃).

-

Applications in Research and Development

This compound is a valuable intermediate, primarily utilized in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Synthesis

Benzoic acid derivatives are common scaffolds in drug discovery.[9] The specific substitution pattern of this compound allows for regioselective modifications, making it a precursor for:

-

Active Pharmaceutical Ingredients (APIs): It can be elaborated into more complex structures targeting a range of biological targets. For instance, related 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10]

-

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives can be used to probe the chemical space around a pharmacophore, helping to optimize the potency and selectivity of drug candidates.[9]

Agrochemical Development

The development of new pesticides and herbicides is crucial for global food security. Benzoate-based compounds have shown promise as environmentally safer alternatives to traditional synthetic pesticides.[11] While research on this compound itself is specific, the parent compound, methyl benzoate, is known to be effective against a wide range of insect pests.[12][13] The chloro and methyl substituents on the target molecule provide handles for synthetic modification to develop new pesticides with potentially enhanced efficacy and target specificity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry place in a tightly sealed container.[1]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-chloro-3-methylbenzoate. NIST WebBook. Retrieved from [Link]

-

R&D Chemicals. (2025). Sourcing this compound: A Guide for R&D Chemists. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

University of Babylon. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

USDA Agricultural Research Service. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. Scientific Discoveries. Retrieved from [Link]

-

PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

-

MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

-

ResearchGate. (2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 56525-63-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. studylib.net [studylib.net]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. rsc.org [rsc.org]

- 9. srinichem.com [srinichem.com]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]

- 13. researchgate.net [researchgate.net]

IUPAC Nomenclature and Structural Elucidation

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's structural nomenclature, physicochemical properties, synthesis protocols, and applications, grounding all information in established scientific principles.

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to its unambiguous identification. The name "this compound" is derived from a precise set of rules applied to its molecular structure.

The compound is an ester, which is named similarly to a salt. The naming process involves two parts derived from the parent alcohol and the parent carboxylic acid[1][2].

-

The Alkyl Group (from the Alcohol): The "Methyl" prefix indicates that the ester is formed from methanol (CH₃OH). This methyl group is attached to the oxygen atom of the carboxylate group.

-

The Carboxylate Group (from the Carboxylic Acid): The base name "benzoate" signifies that the parent carboxylic acid is a derivative of benzoic acid[3][4]. The "-oate" suffix replaces the "-oic acid" of the parent carboxylic acid name, a standard convention for naming esters[1][5].

The benzene ring of the benzoate moiety has two substituents: a chlorine atom and a methyl group. According to IUPAC rules for substituted benzenes, the carbon atom of the ring that is attached to the principal functional group (in this case, the carboxylate group) is assigned position number 1[3][6]. The remaining positions on the ring are then numbered to give the substituents the lowest possible locants[7][8][9].

Following this rule:

-

The ester group is at position 1 .

-

Numbering proceeds clockwise or counter-clockwise to assign the lowest numbers to the substituents. In this molecule, this results in the chloro group being at position 3 and the methyl group at position 4 .

The substituents are then listed alphabetically in the name ("chloro" before "methyl")[7]. This systematic process leads to the unambiguous IUPAC name: This compound [10].

Caption: IUPAC numbering of the this compound structure.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56525-63-4 | [10][11][12] |

| Molecular Formula | C₉H₉ClO₂ | [10][11] |

| Molecular Weight | 184.62 g/mol | [10][11] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | |

| Purity | Typically >97% or >98.0%(GC) | [13] |

| Synonyms | 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate |

Synthesis Methodology: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of its parent carboxylic acid, 3-Chloro-4-methylbenzoic acid, with methanol in the presence of an acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and the use of readily available starting materials.

Rationale for Method Selection

Fischer esterification is a classic, acid-catalyzed equilibrium reaction. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol). Using an excess of methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol

Materials:

-

3-Chloro-4-methylbenzoic acid (1.0 equiv)[14]

-

Methanol (MeOH, solvent and reagent, 10-20 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 equiv)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 3-Chloro-4-methylbenzoic acid and an excess of methanol. The flask is placed in an ice bath to control the initial exothermic reaction upon catalyst addition.

-

Catalyst Addition: Concentrated sulfuric acid is added dropwise to the cooled solution with continuous stirring.

-

Reflux: The reaction mixture is heated to reflux (approximately 65°C, the boiling point of methanol) and maintained at this temperature for several hours (typically 4-12 hours). Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and carefully washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst. The organic layer is washed again with brine to remove residual water.

-

Drying and Filtration: The separated organic layer is dried over an anhydrous drying agent like MgSO₄, followed by filtration to remove the solid.

-

Purification: The solvent is removed from the filtrate via rotary evaporation to yield the crude product. If necessary, the product can be further purified by vacuum distillation or column chromatography to achieve high purity (>98%).

Caption: Workflow for the Fischer esterification synthesis of the target compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex molecules[13]. Its utility stems from the specific arrangement of functional groups on the aromatic ring, which allows for diverse chemical modifications.

-

Scaffold for Complex Molecules: The ester functional group can be hydrolyzed back to a carboxylic acid or converted into an amide, providing a handle for further synthetic transformations.

-

Directed Synthesis: The chloro and methyl substituents influence the electronic properties and steric environment of the benzene ring, guiding the regioselectivity of subsequent reactions such as electrophilic aromatic substitution.

-

Proteomics Research: It has been identified as a specialty chemical for applications in proteomics research, likely as a precursor to labeling reagents or probes[11].

-

Pharmaceutical and Agrochemical Synthesis: As a substituted benzoate, it is a valuable intermediate in the creation of novel candidates for pharmaceuticals and agrochemicals, where precise substitution patterns on an aromatic core are often essential for biological activity[13][15].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[10]. A small percentage of notifications also indicate it may cause respiratory irritation (H335)[10].

-

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place with containers kept tightly closed[13].

-

Conclusion

This compound is a well-defined chemical compound whose identity is clearly established by IUPAC nomenclature. Its synthesis is readily achievable through standard organic chemistry protocols like Fischer esterification. The strategic placement of its functional groups makes it a versatile intermediate for the synthesis of higher-value, complex molecules, particularly within the pharmaceutical and life sciences industries. A firm grasp of its properties, synthesis, and safe handling procedures is essential for its effective use in a research and development setting.

References

-

eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

University of California, Davis. Nomenclature of substituted benzene rings. [Link]

-

Unknown. 4.5 naming of esters. [Link]

-

Chemistry LibreTexts. Nomenclature of Esters. [Link]

-

University of California, Davis. Intermediate IUPAC Nomenclature VII. [Link]

-

Vedantu. Substituted Benzene Compounds: Nomenclature Made Simple. [Link]

-

University of Calgary. Esters. [Link]

-

Chemistry For Everyone. What Are The IUPAC Rules For Benzene Derivatives?. [Link]

-

Chemistry LibreTexts. 15.1: Naming the Benzenes. [Link]

-

Chemistry Steps. Naming Esters. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Chloro-4-methylbenzoic Acid. [Link]

-

Autech Industry Co.,Limited. Sourcing this compound: A Guide for R&D Chemists. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Benzene Ring: A Foundation for Therapeutic Innovation with Methyl 3-Chloro-4-hydroxybenzoate. [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. oit.edu [oit.edu]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | VSNCHEM [vsnchem.com]

- 13. nbinno.com [nbinno.com]

- 14. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Methyl 3-Chloro-4-methylbenzoate molecular weight

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 56525-63-4) is a substituted aromatic ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure—comprising a methyl ester, a chloro substituent, and a methyl group on the benzene ring—renders it a versatile and valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, outlines validated synthetic and analytical protocols, and explores its applications, particularly within the realm of drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their practical applications of this important intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a compound whose utility is defined by its precise chemical and physical characteristics. Understanding these properties is the foundation for its effective use in experimental design.

Structural and General Data

The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The carboxylate group is electron-withdrawing, while the methyl group is weakly electron-donating. The chlorine atom acts as an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. This electronic arrangement dictates the reactivity of both the ring and its substituents.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 56525-63-4 | |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate | |

| Appearance | White to colorless powder or liquid | |

| Purity | Typically >98.0% (by GC) |

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of a molecule in various environments, which is critical for applications in drug design and process chemistry.

| Property | Value | Source |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 184.0291072 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis and Purification

The most common and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

Synthesis Workflow: Fischer Esterification

The workflow involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. According to Le Châtelier's principle, using the alcohol as the solvent drives the equilibrium toward the formation of the ester product.[2]

Caption: Fischer Esterification Workflow for this compound Synthesis.

Detailed Experimental Protocol

This protocol is based on well-established esterification procedures for benzoic acid derivatives.[3][4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methylbenzoic acid (17.0 g, 0.1 mol).

-

Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3 mL) while swirling.

-

Reflux: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[2]

-

Cooling and Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove unreacted acid and catalyst; caution: CO₂ evolution), and finally with 50 mL of saturated sodium chloride (brine) solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product as a clear liquid or low-melting solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic techniques provide a molecular fingerprint of the target structure.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two different methyl groups. Based on structural analogs, the expected chemical shifts (in CDCl₃) are:

-

Aromatic Protons (3H): Signals in the range of 7.3-8.0 ppm. The proton ortho to the ester group will be the most deshielded. The protons will exhibit complex splitting patterns (doublets and doublet of doublets) due to their coupling.

-

Ester Methyl Protons (3H): A sharp singlet around 3.9 ppm.[5]

-

Aryl Methyl Protons (3H): A sharp singlet around 2.4 ppm.[5]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Expected chemical shifts (in CDCl₃) are:

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.[1]

-

C-O Stretch (Ester): A distinct band in the 1250-1300 cm⁻¹ region.[1]

-

C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ range.

-

Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

-

Molecular Ion (M⁺): A peak at m/z = 184, along with an M+2 peak at m/z = 186 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.[1]

-

Key Fragments: Common fragmentation patterns include the loss of the methoxy group (-OCH₃, m/z = 153) and the loss of the carbomethoxy group (-COOCH₃, m/z = 125).

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its value lies in its ability to be chemically modified into more complex, biologically active molecules.

Role as a Synthetic Building Block

The ester, chloro, and methyl groups each provide a handle for distinct chemical transformations, making it a versatile scaffold.

-

Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide.

-

Chloro Group: Can participate in nucleophilic aromatic substitution or be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds.

-

Methyl Group: Can be halogenated (e.g., via free-radical bromination) to introduce further functionality.

Relevance in Medicinal Chemistry

Substituted benzoate esters are prevalent motifs in drug discovery. The specific substitution pattern of this compound makes it a precursor for compounds targeting a range of biological pathways. For instance, closely related 4-amino-3-chlorobenzoate derivatives have been synthesized and investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] The synthesis of these complex inhibitors often begins with a functionalized benzoic acid or ester, highlighting the foundational role of intermediates like this compound in constructing the final pharmacophore.[6]

Caption: Synthetic utility of this compound in drug discovery pathways.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]

-

Recommended Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[7]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its functional groups make it a valuable tool for chemists in both academic and industrial settings. Its primary utility lies in providing a foundational scaffold for the construction of higher-value, complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in scientific innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing this compound: A Guide for R&D Chemists. Retrieved from [Link]

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

University of Massachusetts Boston. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

-

Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Future Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. rsc.org [rsc.org]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Introduction: A Versatile Halogenated Aromatic Ester

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate (C₉H₉ClO₂)

This compound, with the chemical formula C₉H₉ClO₂, is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its structure, featuring a benzene ring functionalized with a methyl group, a chlorine atom, and a methyl ester group, provides a unique combination of reactivity and stability. This trifunctional arrangement makes it an exceptionally valuable building block, particularly in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[3][4] The strategic placement of the chloro and methyl groups ortho and meta to the ester, respectively, influences the electronic properties and steric environment of the ring, allowing for selective downstream chemical transformations. This guide offers an in-depth exploration of its synthesis, structural properties, reactivity, and applications, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Data Summary

A comprehensive understanding of a molecule's properties is foundational to its application. The key physicochemical and computed data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate | TCI |

| CAS Number | 56525-63-4 | PubChem[1] |

| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |

| Molecular Weight | 184.62 g/mol | PubChem[1][2] |

| Appearance | White to almost white powder or lump | ChemicalBook[5] |

| Melting Point | 28-29 °C | ChemicalBook[5] |

| Boiling Point | 119-120 °C at 10 mmHg | ChemicalBook[5] |

| InChIKey | KTFQDZCNPGFKAH-UHFFFAOYSA-N | PubChem[1] |

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃) | Singlet (~2.4 ppm, 3H, Ar-CH₃); Singlet (~3.9 ppm, 3H, O-CH₃); Doublet (~7.3 ppm, 1H, Ar-H); Doublet of Doublets (~7.8 ppm, 1H, Ar-H); Doublet (~7.9 ppm, 1H, Ar-H) |

| ¹³C NMR (CDCl₃) | ~20 ppm (Ar-CH₃); ~52 ppm (O-CH₃); ~125-138 ppm (6 Ar-C); ~166 ppm (C=O) |

| IR (KBr Pellet) | ~2950 cm⁻¹ (C-H stretch); ~1720 cm⁻¹ (C=O stretch, ester); ~1600, 1450 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-O stretch, ester); ~800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | m/z 184/186 (M⁺, M⁺+2, ~3:1 ratio); 153/155 ([M-OCH₃]⁺); 125 ([M-COOCH₃]⁺) |

Synthesis and Mechanistic Insight

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid.[6] This acid-catalyzed reaction with methanol is efficient and demonstrates a fundamental principle of organic chemistry.

Causality in Protocol Design

The choice of concentrated sulfuric acid as the catalyst is deliberate; it serves two critical functions. First, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Second, as a strong dehydrating agent, it sequesters the water molecule produced during the reaction, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7] The work-up procedure is designed to systematically remove unreacted starting materials and the catalyst. The sodium bicarbonate wash neutralizes the acidic catalyst and any remaining carboxylic acid, which is extracted into the aqueous layer as its sodium salt.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol) and methanol (40 mL, 988 mmol).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 3-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield the final product as a white solid.

Caption: Role as a key building block in chemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

[1][5]* H315: Causes skin irritation. *[1] H319: Causes serious eye irritation. *[1] H335: May cause respiratory irritation.

[1]Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant utility in synthetic organic chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate for creating high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block's properties and potential transformations is essential for the rational design and efficient execution of complex synthetic strategies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2801405, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17946, Methyl 3-chlorobenzoate. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Information. RSC. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic Acid. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Benzene Ring: A Foundation for Therapeutic Innovation with Methyl 3-Chloro-4-hydroxybenzoate. inno-pharmchem. Retrieved from [Link]

- Google Patents (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

ResearchGate (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). Retrieved from [Link]

-

ResearchGate (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

-

NIST (n.d.). Methyl 4-chloro-3-methylbenzoate. NIST WebBook. Retrieved from [Link]

- Google Patents (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

Unknown (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

NIST (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]

- Google Patents (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Al-Dhfyan, A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. Retrieved from [Link]

-

BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 56525-63-4 [amp.chemicalbook.com]

- 6. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. personal.tcu.edu [personal.tcu.edu]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Chloro-4-methylbenzoate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-Chloro-4-methylbenzoate (C₉H₉ClO₂), a valuable intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using a multi-spectroscopic approach. We will delve into the core principles and experimental considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system for the compound's identification and characterization.

Molecular Structure and Overview